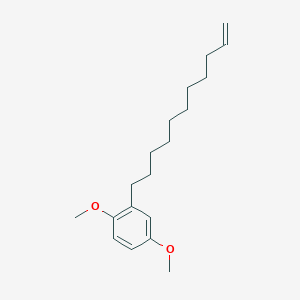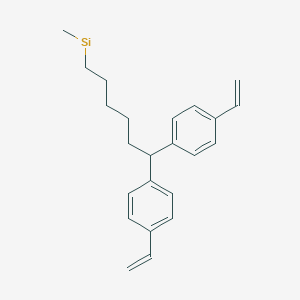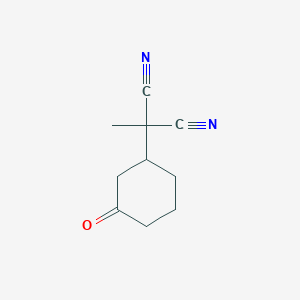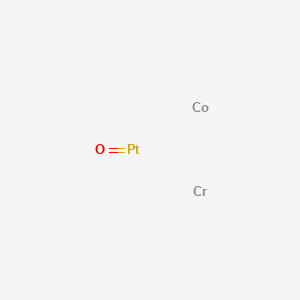![molecular formula C50H106N4O2 B14256478 1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) CAS No. 349571-68-2](/img/structure/B14256478.png)
1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) is a complex organic compound with the molecular formula C50H106N4O2. This compound is characterized by its long hydrocarbon chains and multiple functional groups, including amine and alcohol groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) typically involves multi-step organic reactions. One common method involves the reaction of dodecane-1,12-diamine with 3-aminopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexadecan-2-ol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds with biological molecules, while its hydrophobic hydrocarbon chains can interact with lipid membranes. These interactions can influence the structure and function of proteins and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-{Dodecane-1,12-diylbis[(2-aminoethyl)azanediyl]}di(hexadecan-2-ol)
- 1,1’-{Dodecane-1,12-diylbis[(4-aminobutyl)azanediyl]}di(hexadecan-2-ol)
Uniqueness
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) is unique due to its specific arrangement of functional groups and hydrocarbon chains. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
349571-68-2 |
|---|---|
Formule moléculaire |
C50H106N4O2 |
Poids moléculaire |
795.4 g/mol |
Nom IUPAC |
1-[3-aminopropyl-[12-[3-aminopropyl(2-hydroxyhexadecyl)amino]dodecyl]amino]hexadecan-2-ol |
InChI |
InChI=1S/C50H106N4O2/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-49(55)47-53(45-37-41-51)43-35-31-27-23-19-20-24-28-32-36-44-54(46-38-42-52)48-50(56)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h49-50,55-56H,3-48,51-52H2,1-2H3 |
Clé InChI |
NIGVQPLBZIZPDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCN(CCCN)CC(CCCCCCCCCCCCCC)O)CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14256413.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)

![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)


![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)

